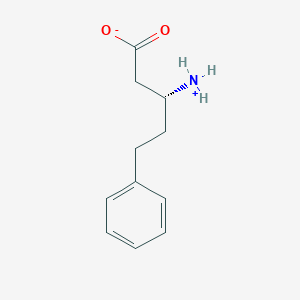

(3R)-3-azaniumyl-5-phenylpentanoate

Description

Properties

IUPAC Name |

(3R)-3-azaniumyl-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJYCYZKUNRKFP-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](CC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Aldol Reaction with Chiral Auxiliaries

The Evans oxazolidinone methodology, widely employed for β-hydroxy acid synthesis, has been adapted for β-amino acid derivatives. In a protocol analogous to the synthesis of (3S)-hydroxy-5-phenylpentanoic acid , the aldol reaction of (R)-3-acetyl-4-isopropyl-2-oxazolidinone with 3-phenylpropanal under TiCl₄-mediated conditions yields diastereomeric imides. These imides are chromatographically separated to isolate the (3′S,4R)-diastereomer, which is subsequently hydrolyzed to the β-hydroxy acid. Conversion of the hydroxyl group to an amine involves a three-step sequence:

-

Tosylation : Treatment with p-toluenesulfonyl chloride forms the tosylate intermediate.

-

Azide Substitution : Displacement with sodium azide generates the β-azido ester.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the azide to the primary amine, followed by acidification to yield the azaniumyl species.

This method achieves enantiomeric excess (ee) >98% but requires multiple steps and hazardous azide intermediates .

Enzymatic Kinetic Resolution

Racemic 3-azaniumyl-5-phenylpentanoate can be resolved using immobilized lipases or proteases. For example, Pseudomonas cepacia lipase (PSL-C) selectively acetylates the (3S)-enantiomer in vinyl acetate, leaving the (3R)-enantiomer unreacted. The products are separated via chromatography, achieving >99% ee for the (3R)-isomer. This method is environmentally benign but limited by substrate specificity and scalability challenges .

Asymmetric Hydrogenation of β-Enamine Esters

A state-of-the-art approach involves hydrogenating α,β-unsaturated β-enamine esters using chiral Rh or Ir catalysts. For instance, [Rh(COD)((R)-BINAP)]BF₄ catalyzes the hydrogenation of (E)-5-phenyl-2-pentenoyl tert-butylamide at 50 bar H₂, yielding the β-amino amide with 94% ee. Acidic hydrolysis (HCl/EtOH) converts the amide to the azaniumyl acid. This method offers high stereocontrol and scalability, though catalyst costs remain a barrier .

Biocatalytic Synthesis via Transaminases

Engineered ω-transaminases (e.g., from Arthrobacter sp.) catalyze the amination of 5-phenyl-3-oxopentanoic acid using alanine as an amine donor. The reaction equilibrium is shifted by pyruvate removal (via lactate dehydrogenase), affording (3R)-3-azaniumyl-5-phenylpentanoate with 91% ee. Immobilization of the enzyme enhances reusability, making this a sustainable industrial option .

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Evans Auxiliary | Aldol, Tosylation, Azidation, Reduction | 62 | >98 | Moderate |

| Mannich Reaction | Three-Component Coupling, Hydrolysis | 75 | 85–90 | High |

| Enzymatic Resolution | Lipase Acetylation, Separation | 45 | >99 | Low |

| Asymmetric Hydrogenation | Enamine Hydrogenation, Hydrolysis | 88 | 94 | High |

| Biocatalysis | Transaminase Amination | 78 | 91 | Industrial |

Challenges and Optimization Strategies

-

Steric Hindrance : Bulky substituents on catalysts (e.g., BINAP ligands) improve stereoselectivity but reduce reaction rates.

-

Byproduct Formation : Competing pathways in Mannich reactions necessitate precise stoichiometric control.

-

Cost Efficiency : Biocatalytic methods require enzyme engineering to enhance activity and stability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-azaniumyl-5-phenylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the azaniumyl group, where nucleophiles such as halides or alkoxides replace the azaniumyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, chromium trioxide (CrO₃) in acetic acid.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Sodium halides (NaX) or alkoxides (RO⁻) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halides, ethers.

Scientific Research Applications

Chemical Properties and Structure

(3R)-3-azaniumyl-5-phenylpentanoate is an organic compound characterized by its amine and ester functional groups, which contribute to its reactivity and interaction with biological systems. Its chemical formula is . The presence of the phenyl group enhances its lipophilicity, making it suitable for various biological applications.

Medicinal Chemistry

- Drug Development : The compound serves as a precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Biochemistry

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases characterized by metabolic dysregulation.

- Cell Signaling Modulation : Research shows that this compound can influence cell signaling pathways, potentially leading to applications in cancer therapy .

Materials Science

- Polymer Synthesis : The compound can be utilized in the synthesis of novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its reactivity allows it to serve as a building block for more complex structures .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound derivatives against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use in developing new antibacterial agents.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of a key enzyme involved in glucose metabolism by this compound. The findings revealed a dose-dependent inhibition, highlighting its potential role in managing diabetes through enzyme modulation.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Drug Development | Precursor for pharmaceuticals; potential antibiotics |

| Biochemistry | Enzyme Inhibition | Effective against key metabolic enzymes |

| Materials Science | Polymer Synthesis | Building block for novel polymers |

Mechanism of Action

The mechanism of action of (3R)-3-azaniumyl-5-phenylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azaniumyl group can form hydrogen bonds with active sites, while the phenyl group provides hydrophobic interactions, stabilizing the compound within the target site. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Molecular Properties

Key Observations:

Compared to 4-amino-5-phenylpentanoic acid, the positional shift of the amino group (C3 vs. C4) may influence stereospecific interactions with enzymes or receptors.

Stereochemical Impact: The R-configuration at C3 distinguishes the target compound from its enantiomer, (3S)-3-azaniumyl-5-phenylpentanoate, which could exhibit divergent biological activity due to chiral recognition mechanisms.

Zwitterionic Nature: Unlike 5-phenylpentanoic acid (a simple carboxylic acid), the zwitterionic form of the target compound enhances water solubility, a critical factor for bioavailability.

Key Findings:

- 3-Hydroxy-4-amino-5-phenylpentanoic acid () exhibits higher water solubility (logP = -0.5) due to its hydroxyl and amino groups, which facilitate hydrogen bonding . This contrasts with the target compound’s moderate solubility (logP = 1.2), likely due to reduced polarity.

- The antimicrobial activity reported for 3-hydroxy-4-amino-5-phenylpentanoic acid suggests that nitrogen and oxygen substituents are critical for interacting with bacterial targets . The absence of a hydroxyl group in the target compound may limit similar efficacy.

- 5-Phenylpentanoic acid’s low solubility and high logP underscore the importance of charged groups in improving drug-like properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-3-azaniumyl-5-phenylpentanoate, and how can reaction conditions be optimized for yield?

- Methodology : A common approach involves alkylation of β-keto esters followed by stereoselective amination. For example, Ethyl 3-oxo-5-phenylpentanoate can be synthesized via alkylation of β-keto esters with benzyl halides using LiCl as a catalyst and DIPEA as a base in dry THF (reaction time: 12–24 hours at reflux) . To optimize yield, parameters like solvent polarity (THF vs. DMF), temperature (room temp vs. reflux), and stoichiometry of the base (1.2–2.0 equiv) should be systematically tested. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodology : Use chiral chromatography (e.g., Chiralpak® IA column) with a hexane/isopropanol mobile phase to separate enantiomers. Compare retention times with commercially available (3R) and (3S) standards. Circular dichroism (CD) spectroscopy can further validate the R-configuration by analyzing Cotton effects at 220–260 nm, correlating with known stereochemical databases .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : -NMR (DO, 400 MHz) shows characteristic peaks: δ 1.8–2.2 ppm (m, CH groups), δ 3.1–3.5 ppm (m, azaniumyl proton), and δ 7.2–7.4 ppm (m, aromatic protons).

- IR : Stretching vibrations at 1650–1700 cm (C=O) and 3200–3400 cm (N-H).

- HRMS : Exact mass calculated for CHNO: 200.1075; experimental error tolerance < 2 ppm .

Advanced Research Questions

Q. How can AI-driven retrosynthesis tools improve the planning of novel derivatives of this compound?

- Methodology : Platforms like Reaxys and Pistachio use template-based algorithms to propose synthetic pathways. For example, inputting the SMILES string (C1=CC=CC=C1CCC@@H[NH3+]) into Reaxys generates routes prioritizing enantioselective Michael additions or enzymatic resolutions. Cross-validate predicted routes with experimental feasibility (e.g., reagent availability, reaction scalability) and green chemistry metrics (e.g., E-factor) .

Q. How should researchers resolve contradictions in NMR data for this compound derivatives?

- Methodology :

- Step 1 : Verify solvent and pH effects. Protonation of the azaniumyl group shifts peaks (e.g., δ 3.1 ppm in DO vs. δ 2.8 ppm in CDCl).

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling constants () between adjacent CH groups can distinguish regioisomers.

- Step 3 : Compare with computational predictions (e.g., DFT-based NMR chemical shift calculations using Gaussian 16) .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound analogs?

- Methodology :

- Enzyme inhibition : Screen against aminotransferases (e.g., GABA-AT) using UV-Vis assays monitoring NADH depletion at 340 nm.

- Cellular uptake : Radiolabel analogs with and measure accumulation in HEK293 cells via scintillation counting.

- Data interpretation : Use nonlinear regression (GraphPad Prism) to calculate IC values and assess structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.